2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety linked to an oxadiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions, followed by the attachment of the piperidine moiety. The final step involves the introduction of the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Scientific Research Applications
2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyridine: shares similarities with other pyridine derivatives and oxadiazole-containing compounds.
This compound: is unique due to its specific substitution pattern and the presence of both piperidine and oxadiazole moieties.
Uniqueness
The uniqueness of this compound lies in its ability to combine the properties of pyridine, piperidine, and oxadiazole rings, making it a versatile compound for various applications. Its specific structure allows for targeted interactions in biological systems and the potential for developing new materials with tailored properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-8-15(5-6-17-12)21-11-14-4-3-7-20(9-14)10-16-19-18-13(2)22-16/h5-6,8,14H,3-4,7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMNWLXNRZIHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)CC3=NN=C(O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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